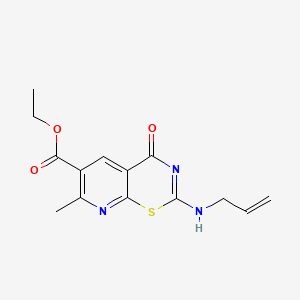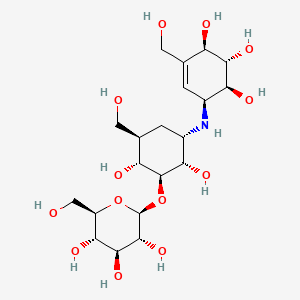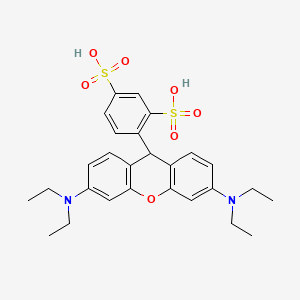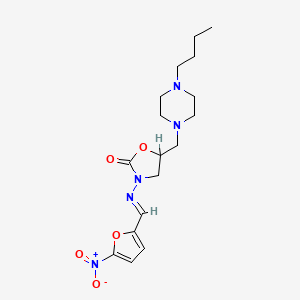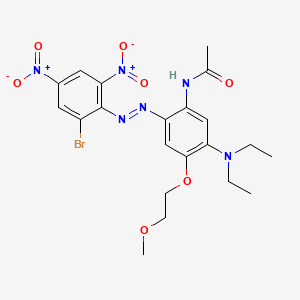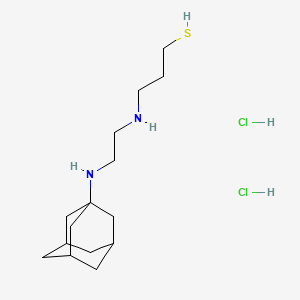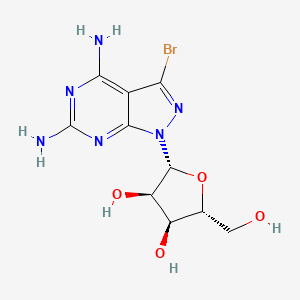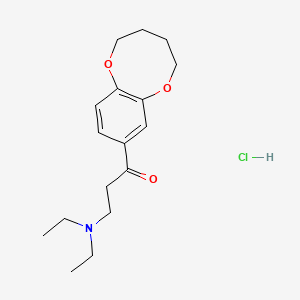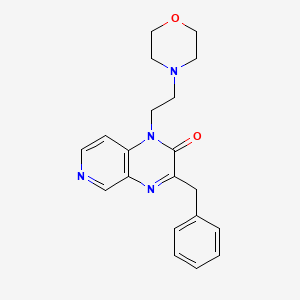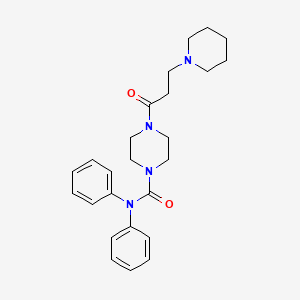
2(3H)-Benzothiazolone, 5-chloro-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is an organic compound belonging to the class of benzothiazolones. It is characterized by a benzene ring fused to a thiazole ring, with a chlorine atom at the 5th position and a methoxy group at the 6th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- typically involves the reaction of 5-chloro-2-aminobenzenethiol with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazolone structure. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazolones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, the compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoxazolinone, 5-chloro-6-methoxy-: Similar structure but with an oxygen atom in place of the sulfur atom in the thiazole ring.
5-Chloro-6-methoxy-2,3-dihydrobenzoxazole-2-one: Another related compound with a similar benzoxazole structure.
Uniqueness
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. Its thiazole ring also differentiates it from benzoxazole analogs, potentially leading to different reactivity and applications.
Propiedades
Número CAS |
80689-15-2 |
|---|---|
Fórmula molecular |
C8H6ClNO2S |
Peso molecular |
215.66 g/mol |
Nombre IUPAC |
5-chloro-6-methoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) |
Clave InChI |
HEIQAZAOOSKTDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)SC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


